molecular formula C26H30ClN5O3 B1677951 Piprinhydrinate CAS No. 606-90-6

Piprinhydrinate

Cat. No.: B1677951
CAS No.: 606-90-6
M. Wt: 496.0 g/mol
InChI Key: JSNIFGPPGAINSG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of piprinhydrinate involves the combination of diphenylpyraline and 8-chlorotheophylline. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. it is known that diphenylpyraline can be synthesized through the reaction of diphenylmethanol with 1-methylpiperidine under acidic conditions . 8-Chlorotheophylline can be synthesized from theophylline through chlorination reactions . Industrial production methods for this compound would likely involve large-scale synthesis of these two components followed by their combination under controlled conditions.

Chemical Reactions Analysis

Piprinhydrinate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Properties

Diphenylpyraline functions as an H1 receptor antagonist, effectively blocking the actions of histamine which can lead to allergic symptoms such as urticaria and pruritus. Additionally, it has anticholinergic effects that can alleviate nasal congestion by drying mucous membranes .

8-Chlorotheophylline , on the other hand, serves as a stimulant that can counteract the sedative effects typically associated with antihistamines. This dual action makes this compound particularly useful in clinical scenarios where nausea relief is needed without excessive sedation .

Clinical Applications

  • Management of Allergic Reactions
    • This compound is often used to treat severe allergic reactions, including those caused by medications such as praziquantel. In a documented case, a patient experiencing an allergic reaction to praziquantel received this compound, which effectively alleviated symptoms such as itching and erythematous eruptions within hours .
  • Antiemetic Use
    • The combination of diphenylpyraline and 8-chlorotheophylline in this compound provides antiemetic properties. It is particularly beneficial for patients who experience nausea due to various causes, including motion sickness and post-operative conditions. The stimulant effect helps mitigate drowsiness often associated with traditional antihistamines .
  • Seizure Management in Pediatrics
    • A cohort study indicated that first-generation antihistamines, including those similar to this compound, were associated with an increased risk of seizures in young children. While this raises concerns about safety, it highlights the importance of careful monitoring when prescribing such medications to pediatric populations .

Case Study 1: Allergic Reaction Management

  • Patient Background : A female patient with paragonimiasis experienced severe allergic reactions after taking praziquantel.
  • Intervention : Administered 3 mg of this compound intravenously followed by oral doses.
  • Outcome : Symptoms subsided significantly within two hours post-administration, demonstrating the efficacy of this compound in acute allergic responses .

Case Study 2: Nausea Relief

  • Patient Background : A patient undergoing chemotherapy reported severe nausea.
  • Intervention : Prescribed this compound to manage nausea.
  • Outcome : The patient reported reduced nausea levels without significant sedation, showcasing the drug's dual-action benefits .

Data Table: Summary of Clinical Applications

Application AreaDescriptionSupporting Evidence
Allergic ReactionsEffective in managing acute allergic responses, especially to medications.Case Study 1
Antiemetic UseReduces nausea without causing excessive sedation.Clinical observations
Pediatric Seizure RiskAssociated risks noted in pediatric use; requires careful monitoring.Cohort study findings

Comparison with Similar Compounds

Piprinhydrinate can be compared with other similar compounds such as dimenhydrinate and diphenhydramine:

    Dimenhydrinate: Similar to this compound, dimenhydrinate is a combination of diphenhydramine and 8-chlorotheophylline.

    Diphenhydramine: An antihistamine similar to diphenylpyraline, but without the stimulant component.

Biological Activity

Piprinhydrinate is a compound primarily recognized for its antihistaminic properties . As a histamine H₁-receptor antagonist, it plays a significant role in the treatment of allergic reactions and other conditions associated with histamine release. This article delves into the biological activity of this compound, examining its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions by selectively blocking the H₁ receptor, which prevents histamine from exerting its effects on target tissues. This action is crucial in alleviating symptoms associated with allergic responses, such as itching, swelling, and redness. The compound's efficacy is attributed to its ability to inhibit the binding of histamine to its receptors, thus reducing the physiological responses mediated by this neurotransmitter.

Pharmacological Profile

The pharmacological profile of this compound includes various biological activities beyond its antihistaminic effects. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • CNS Effects : The compound has shown potential in modulating central nervous system (CNS) functions, which may have implications for treating neurological disorders.
  • Anti-inflammatory Properties : By inhibiting histamine release and action, this compound may also contribute to reducing inflammation.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntihistaminicBlocks H₁ receptors to alleviate allergic symptoms
AntimicrobialExhibits activity against certain pathogens
CNS ModulationPotential effects on neurotransmitter systems
Anti-inflammatoryReduces inflammation through histamine inhibition

Case Studies and Research Findings

  • Antihistaminic Efficacy : A clinical study demonstrated that this compound effectively reduced symptoms in patients with seasonal allergic rhinitis compared to placebo controls. The study reported significant improvements in nasal congestion and itching within hours of administration.
  • Antimicrobial Properties : In vitro studies indicated that this compound exhibited inhibitory effects on various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
  • CNS Effects : Animal models have shown that this compound can influence behavior and cognitive functions. In tests measuring anxiety-like behaviors, treated animals displayed reduced anxiety levels compared to untreated controls, indicating possible anxiolytic properties.

Properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIFGPPGAINSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209413
Record name Piprinhydrinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-90-6
Record name Piprinhydrinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piprinhydrinate [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piprinhydrinate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15987
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Record name Piprinhydrinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piprinhydrinate
Source European Chemicals Agency (ECHA)
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Record name PIPRINHYDRINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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